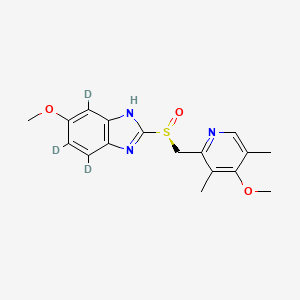
Esomeprazole-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esomeprazole-d3 is a deuterated form of esomeprazole, a proton pump inhibitor used to reduce stomach acid. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the compound’s stability and metabolic properties. Esomeprazole itself is widely used to treat conditions such as gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of esomeprazole-d3 involves the incorporation of deuterium atoms into the esomeprazole molecule. One common method is the use of deuterated reagents in the synthesis process. For example, deuterated methanol (CD3OD) can be used in the presence of a base to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. Techniques such as spray drying and solid dispersion are employed to enhance the solubility and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Esomeprazole-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and deactivation in the body .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound include its active metabolites, which are responsible for its therapeutic effects. These metabolites are formed through the oxidation and reduction processes .
Applications De Recherche Scientifique
Esomeprazole-d3 has a wide range of scientific research applications. In chemistry, it is used as a stable isotope-labeled compound for studying metabolic pathways and drug interactions. In biology, it helps in understanding the mechanisms of proton pump inhibitors at the molecular level. In medicine, this compound is used in clinical trials to evaluate the pharmacokinetics and pharmacodynamics of esomeprazole. In the industry, it is employed in the development of new formulations and drug delivery systems .
Mécanisme D'action
Esomeprazole-d3 exerts its effects by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to a reduction in stomach acid levels. The deuterium atoms in this compound enhance its stability and prolong its duration of action by slowing down its metabolic degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to esomeprazole-d3 include other proton pump inhibitors such as omeprazole, pantoprazole, lansoprazole, and rabeprazole. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and metabolic stability .
Uniqueness: this compound is unique due to the presence of deuterium atoms, which enhance its metabolic stability and prolong its therapeutic effects. This makes it a valuable compound for research and clinical applications, offering advantages over non-deuterated proton pump inhibitors .
Propriétés
Formule moléculaire |
C17H19N3O3S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4,5,7-trideuterio-6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m0/s1/i5D,6D,7D |
Clé InChI |
SUBDBMMJDZJVOS-ZOBHPIIUSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C2=C1N=C(N2)[S@@](=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H] |
SMILES canonique |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B12422992.png)


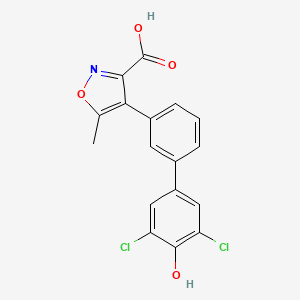
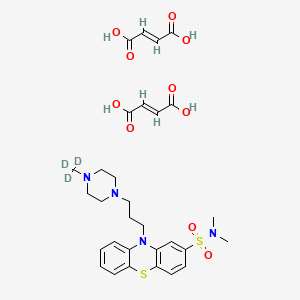
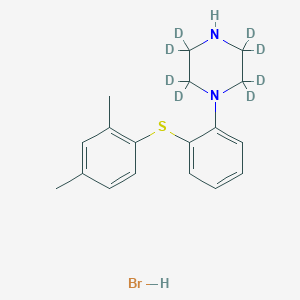
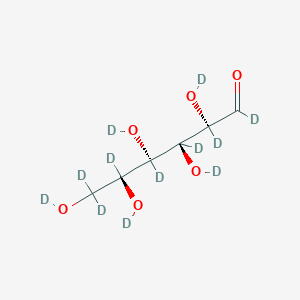

![2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B12423032.png)
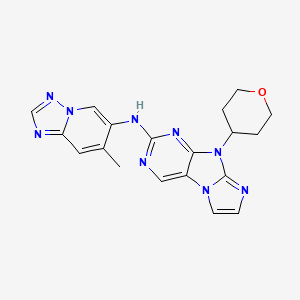
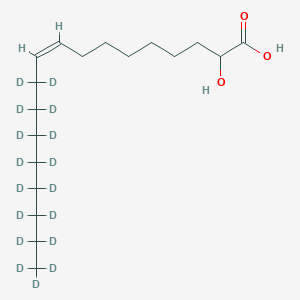

![N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide](/img/structure/B12423067.png)
